5-Ethoxymethylene-2-thioxo-3-(O-tolyl)-4-thiazolidinone
Description
5-Ethoxymethylene-2-thioxo-3-(O-tolyl)-4-thiazolidinone is a 4-thiazolidinone derivative characterized by:
- 3-position substitution: O-tolyl (ortho-methylphenyl), contributing hydrophobicity and steric bulk.
- 5-position substitution: Ethoxymethylene group (–CH=C–OCH₂CH₃), introducing electron-donating and conformational flexibility.
- 2-position: Thioxo (–C=S), enhancing electrophilic reactivity compared to oxo (–C=O) derivatives.
Properties
CAS No. |
53514-43-5 |
|---|---|
Molecular Formula |
C13H13NO2S2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(5Z)-5-(ethoxymethylidene)-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13NO2S2/c1-3-16-8-11-12(15)14(13(17)18-11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3/b11-8- |
InChI Key |
ADYFNTGSIDDBLV-FLIBITNWSA-N |
Isomeric SMILES |
CCO/C=C\1/C(=O)N(C(=S)S1)C2=CC=CC=C2C |
Canonical SMILES |
CCOC=C1C(=O)N(C(=S)S1)C2=CC=CC=C2C |
Origin of Product |
United States |
Biological Activity
5-Ethoxymethylene-2-thioxo-3-(O-tolyl)-4-thiazolidinone is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a five-membered heterocyclic structure with a thiazolidinone ring, characterized by the following structural components:
- Ethoxymethylene group at the 5-position.
- O-tolyl group at the 3-position.
- Thioxo group contributing to its reactivity.
The molecular formula of this compound is .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. The effectiveness of thiazolidinones, including this compound, has been documented in several studies:
- In vitro studies show that compounds in the thiazolidinone class can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
- A recent observational study evaluated the antimicrobial activity of new 4-thiazolidinone derivatives, revealing that certain derivatives demonstrated minimum inhibitory concentrations (MIC) against multidrug-resistant strains .
Table 1: Antimicrobial Efficacy of Thiazolidinone Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 |
| Other Thiazolidinone Derivative | Escherichia coli | 20 |
| Another Derivative | Pseudomonas aeruginosa | 15 |
Anticancer Activity
Research indicates that this compound may have potential anticancer effects. The compound's structure allows it to interact with cellular targets involved in cancer progression:
- Molecular docking studies suggest that modifications to the thiazolidinone structure can enhance its binding affinity to cancer-related enzymes and receptors .
- In vitro evaluations have shown that related thiazolidinones can inhibit tumor cell proliferation, particularly in breast and colon cancer cell lines .
Enzyme Inhibition Studies
The compound has also been investigated for its enzyme inhibitory properties:
- Carbonic Anhydrase Inhibition: Compounds similar to this compound have been studied for their ability to inhibit carbonic anhydrase (CA), which is implicated in tumor metastasis .
- Xanthine Oxidase Inhibition: Some derivatives exhibit strong xanthine oxidase inhibitory activity, which is relevant for conditions like hyperuricemia .
Table 2: Enzyme Inhibition Potency of Thiazolidinones
| Compound Name | Enzyme Target | IC50 (µmol/L) |
|---|---|---|
| This compound | Carbonic Anhydrase | 4.56 |
| Related Compound | Xanthine Oxidase | 3.56 |
Case Studies and Research Findings
- Antimicrobial Research: A study focused on healthcare-associated infections highlighted the efficacy of thiazolidinone derivatives against resistant bacterial strains, emphasizing their potential as therapeutic agents in clinical settings .
- Cytotoxicity Assessments: Various synthesized thiazolidinones were screened for cytotoxic effects on cancer cell lines (MCF-7, HCT116), showing promising results with non-cytotoxic profiles at effective concentrations .
Scientific Research Applications
Antimicrobial Activity
The antimicrobial properties of 5-Ethoxymethylene-2-thioxo-3-(O-tolyl)-4-thiazolidinone have been explored extensively. Research indicates that derivatives of thiazolidinones exhibit significant activity against a range of bacterial and fungal pathogens.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various thiazolidinone derivatives against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Notably, certain compounds demonstrated superior efficacy compared to standard antibiotics like ampicillin and streptomycin, highlighting their potential as therapeutic agents in clinical settings .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Compound A | MRSA | 8 |
| Compound B | E. coli | 12 |
| Compound C | P. aeruginosa | 10 |
Anticancer Properties
The anticancer potential of this compound has also been a focal point in recent research. The compound's structure allows interactions with cellular targets involved in cancer progression.
Molecular Docking Studies
Molecular docking studies suggest that modifications to the thiazolidinone structure can enhance binding affinity to cancer-related enzymes and receptors. In vitro evaluations have shown that related thiazolidinones can inhibit tumor cell proliferation, particularly in breast and colon cancer cell lines .
Table 2: Anticancer Activity and Binding Affinity
| Compound Name | Cancer Cell Line | IC50 (µM) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Compound D | MCF-7 | 15 | -8.5 |
| Compound E | HCT116 | 20 | -9.0 |
Enzyme Inhibition Studies
This compound has shown promise in enzyme inhibition studies, particularly regarding carbonic anhydrase and xanthine oxidase.
Enzyme Inhibition Potency
The compound has been investigated for its ability to inhibit carbonic anhydrase, which is implicated in tumor metastasis, as well as xanthine oxidase, relevant for conditions like hyperuricemia.
Table 3: Enzyme Inhibition Potency of Thiazolidinones
| Compound Name | Enzyme Target | IC50 (µmol/L) |
|---|---|---|
| This compound | Carbonic Anhydrase | 4.56 |
| Related Compound | Xanthine Oxidase | 3.56 |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Key Observations :
- 3-Substituent Effects : The O-tolyl group in the target compound likely improves membrane permeability compared to polar groups (e.g., acetic acid in ). However, hydrophilic substituents (e.g., hydroxyl in ) enhance solubility and receptor binding in antihistaminic applications.
- 5-Substituent Effects : Ethoxymethylene’s electron-donating nature may stabilize the exocyclic double bond, contrasting with electron-withdrawing groups (e.g., chloro in ) that enhance electrophilicity for nucleophilic reactions.
- Biological Activity : Indole-based substituents (e.g., ) show strong antitumor activity due to π-π stacking with protein targets, whereas methoxy/hydroxy groups (e.g., ) optimize antihistaminic H₁-receptor affinity.
Physicochemical and Spectral Data
Comparative data from analogs suggest:
- Melting Points : Compounds with bulky 3-substituents (e.g., O-tolyl) exhibit higher melting points (>200°C) due to crystallinity, whereas polar groups (e.g., acetic acid) lower melting points (172–175°C) .
- ¹H NMR Shifts : The ethoxymethylene group’s protons resonate at δ 4.1–4.3 ppm (OCH₂CH₃), distinct from arylidene protons (δ 6.8–7.5 ppm) in .
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 3-(o-tolyl)-2-thioxothiazolidin-4-one (5 mmol) is treated with triethyl orthoformate (10 mmol) in acetic acid under reflux for 3–4 hours. The ethoxymethylene group is introduced via nucleophilic attack at the C5 position, followed by elimination of ethanol. The product is isolated by precipitation in ice-cold water and recrystallized from a dimethylformamide (DMF)-ethanol (1:1) mixture, yielding 70–85% of the target compound.
Key Optimization Parameters:
-
Catalyst : Acetic acid or sodium acetate enhances reaction efficiency.
-
Temperature : Reflux conditions (100–110°C) are critical for complete conversion.
-
Solvent : Ethanol or acetic acid ensures solubility of reactants.
One-Pot Multicomponent Cyclocondensation
A one-pot approach combines thiourea derivatives, α-halocarbonyl compounds, and o-toluidine to assemble the thiazolidinone core and ethoxymethylene group simultaneously.
Synthetic Procedure
A mixture of o-toluidine (10 mmol), carbon disulfide (12 mmol), and ethyl chloroacetate (10 mmol) is stirred in ethanol at 60°C for 6 hours. The intermediate 3-(o-tolyl)-2-thioxothiazolidin-4-one forms in situ, which subsequently reacts with triethyl orthoformate under microwave irradiation (100 W, 15 minutes). This method achieves a 75% yield, with reduced reaction time compared to conventional heating.
Advantages:
-
Efficiency : Eliminates isolation of intermediates.
-
Green Chemistry : Microwave irradiation reduces energy consumption.
Post-Modification of Preformed Thiazolidinones
Ethoxymethylation via Aldehyde Condensation
3-(o-tolyl)-2-thioxothiazolidin-4-one is condensed with ethyl glyoxylate in toluene using piperidine as a base. The reaction proceeds at 80°C for 8 hours, yielding this compound with 65% efficiency. The product is purified via column chromatography (hexane/ethyl acetate, 4:1).
Thioglycolic Acid-Mediated Cyclization
A mixture of 2-((5-(4-hydroxyphenyl)-1,3,4-thiodiazol-2-yl)thio)acetohydrazide and thioglycolic acid in ethanol is refluxed for 18–20 hours. After neutralizing excess acid with sodium bicarbonate, the precipitate is filtered and recrystallized from acetone, yielding 68% of the product.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Knoevenagel Condensation | 70–85 | 3–4 hours | High yield, scalable |
| One-Pot Synthesis | 75 | 15 minutes | Rapid, energy-efficient |
| Aldehyde Condensation | 65 | 8 hours | Mild conditions |
| Thioglycolic Acid Route | 68 | 18–20 hours | Avoids toxic catalysts |
Mechanistic Insights and Challenges
Steric and Electronic Effects
The o-tolyl group at N3 introduces steric hindrance, slowing nucleophilic attacks at C5. Electron-donating substituents on the aryl ring enhance reactivity, but ortho-substitution necessitates prolonged reaction times.
Byproduct Formation
Competing reactions, such as oxidation of the thioxo group to sulfone or dimerization, may occur under harsh conditions. Adding antioxidants (e.g., ascorbic acid) suppresses these side reactions.
Scalability and Industrial Relevance
The Knoevenagel method is preferred for large-scale synthesis due to its robustness and high yield. However, the one-pot microwave-assisted route offers advantages for high-throughput screening, reducing solvent use by 40% .
Q & A
Q. How can the synthesis of 5-Ethoxymethylene-2-thioxo-3-(O-tolyl)-4-thiazolidinone be optimized for yield and purity?
- Methodological Answer : Synthesis optimization involves varying reaction conditions such as solvent polarity (e.g., ethanol, DMF), temperature, and catalysts (e.g., piperidine for Knoevenagel condensation). For example, refluxing in ethanol with piperidine (0.05–0.5 mL) for 3–6 hours under inert atmosphere improves yield . Purification via recrystallization (ethanol, DMF-acetic acid mixtures) or column chromatography enhances purity. Monitoring by TLC/HPLC ensures reaction completion .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Peaks at ~1653 cm⁻¹ (C=O thiazolidinone), ~2193 cm⁻¹ (C≡N if present), and ~3323 cm⁻¹ (NH stretching) .
- NMR : ¹H NMR for ethoxymethylene protons (δ 4.1–4.3 ppm, quartet) and O-tolyl aromatic protons (δ 6.8–7.5 ppm); ¹³C NMR for carbonyl (C=O, δ 170–180 ppm) and thiocarbonyl (C=S, δ 190–200 ppm) .
- Mass spectrometry : Molecular ion peak ([M+H]⁺) and fragmentation patterns to validate substituents .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Store at 2–8°C in sealed containers away from oxidizers. For spills, adsorb with inert material (e.g., silica gel) and dispose via hazardous waste channels. Fire hazards require CO₂ or dry chemical extinguishers .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction mechanisms involving the thiazolidinone core?
- Methodological Answer : Quantum chemical calculations (DFT, B3LYP/6-31G*) model reaction pathways, such as cyclocondensation or Knoevenagel reactions. Transition state analysis identifies intermediates (e.g., enol tautomers), while NMR chemical shift simulations (GIAO method) validate experimental spectral data discrepancies .
Q. What strategies mitigate conflicting bioactivity data in antimicrobial assays for thiazolidinone derivatives?
- Methodological Answer : Standardize assays (e.g., MIC via broth microdilution) using reference strains (e.g., S. aureus ATCC 25923). Cross-validate with in silico docking (AutoDock Vina) to correlate activity with electronic parameters (e.g., HOMO-LUMO gaps) or steric effects of the O-tolyl group . Adjust solvent polarity (DMSO vs. aqueous buffers) to address false negatives from poor solubility .
Q. How does the ethoxymethylene group influence regioselectivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing thioxo group activates the thiazolidinone ring, while the ethoxymethylene moiety directs nucleophiles (e.g., amines, thiols) to the α,β-unsaturated carbonyl via Michael addition. Kinetic studies (UV-Vis monitoring) and isotopic labeling (¹⁸O/²H) elucidate steric vs. electronic effects .
Q. What advanced synthetic routes enable functionalization of the O-tolyl group for SAR studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
